1-tert-butyl-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-tert-butyl-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a dichlorophenyl group, and a tert-butyl group
Preparation Methods
The synthesis of 1-tert-butyl-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the dichlorophenyl and tert-butyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.
Addition of the Tert-Butyl Group: This can be accomplished using tert-butylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-tert-butyl-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1-tert-butyl-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-tert-butyl-N-[1-(2,3-dichlorophenyl)ethyl]piperidin-4-amine: This compound shares structural similarities but differs in the presence of a piperidine ring instead of a pyrrolidine ring.
Other Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups may have similar chemical properties but differ in their specific substituents and overall structure.
Properties
Molecular Formula |
C15H18Cl2N2O2 |
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Molecular Weight |
329.2 g/mol |
IUPAC Name |
1-tert-butyl-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-15(2,3)19-8-9(7-12(19)20)14(21)18-11-6-4-5-10(16)13(11)17/h4-6,9H,7-8H2,1-3H3,(H,18,21) |
InChI Key |
XNDQFOGGRVYUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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